Ddr1-IN-4

Overview

Description

DDR1-IN-4 is a highly potent inhibitor that selectively targets Discoidin Domain Receptor 1 (DDR1) autophosphorylation. This compound demonstrates exceptional efficacy with IC50 values of 29 nM and 1.9 μM for DDR1 and DDR2, respectively . This compound is primarily used in scientific research for its potential therapeutic benefits, particularly in the context of fibrosis and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DDR1-IN-4 involves a series of chemical reactions that are meticulously controlled to ensure high purity and yield. The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature . Generally, the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and purity of the final product. The compound is typically produced in specialized facilities equipped to handle complex chemical reactions and maintain high standards of safety and quality .

Chemical Reactions Analysis

Types of Reactions

DDR1-IN-4 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

DDR1-IN-4 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the biochemical pathways involving DDR1 and DDR2.

Mechanism of Action

DDR1-IN-4 exerts its effects by selectively inhibiting the autophosphorylation of DDR1, a collagen-activated receptor tyrosine kinase . This inhibition disrupts the signaling pathways mediated by DDR1, leading to reduced cellular proliferation, migration, and invasion . The molecular targets of this compound include the kinase domain of DDR1, which is crucial for its activation and downstream signaling .

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to DDR1-IN-4 in terms of their structure and function, including:

DDR1-IN-1: Another potent inhibitor of DDR1 with similar selectivity and efficacy.

DDR1-IN-2: A compound with a slightly different chemical structure but comparable inhibitory activity against DDR1.

DDR1-IN-3: Known for its high selectivity against DDR1 and DDR2, used in various research applications.

Uniqueness of this compound

This compound stands out due to its exceptional selectivity and potency in inhibiting DDR1 autophosphorylation. Its unique chemical structure allows for high efficacy with minimal off-target effects, making it a valuable tool in scientific research and potential therapeutic applications .

Biological Activity

Ddr1-IN-4 is a selective inhibitor of the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that plays a significant role in various biological processes, including cellular adhesion, migration, and extracellular matrix (ECM) remodeling. This article delves into the biological activity of this compound, examining its effects on cellular functions, signaling pathways, and implications for disease treatment.

Overview of DDR1

DDR1 is primarily activated by collagens and is implicated in fibrotic diseases, cancer progression, and inflammatory responses. Its activation leads to the phosphorylation of downstream signaling molecules that regulate ECM production and cellular behavior. Notably, DDR1 has been associated with kidney injury, liver metastasis, and tumor microenvironment modulation.

This compound inhibits DDR1 by binding to its active site, preventing autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced collagen synthesis and decreased inflammatory responses in various tissues.

Key Findings on this compound Activity

- Collagen Synthesis Inhibition : Studies indicate that this compound effectively reduces collagen IV production in mesangial cells. This effect is significant in models of kidney injury where DDR1 is upregulated .

- Impact on Tumor Metastasis : In vivo studies demonstrate that silencing DDR1 or using inhibitors like this compound can decrease tumor metastasis in liver models. Mice treated with this compound showed reduced tumor foci and altered stroma composition compared to controls .

- Inflammatory Response Modulation : this compound has been shown to downregulate pro-inflammatory cytokines and matrix metalloproteinases (MMPs) in hepatic stellate cells (HSCs), suggesting its potential as an anti-fibrotic agent .

Table 1: Effects of this compound on Cellular Functions

| Function | Observed Effect | Reference |

|---|---|---|

| Collagen Production | Decreased collagen IV synthesis | |

| Tumor Growth | Reduced metastatic foci | |

| Inflammatory Cytokines | Downregulated levels | |

| MMP Activity | Decreased secretion |

Table 2: Comparative Efficacy of DDR Inhibitors

| Inhibitor | Targeted Receptor | IC50 (nM) | Effects Observed |

|---|---|---|---|

| This compound | DDR1 | TBD | Reduced collagen synthesis |

| Ddr1-IN-1 | DDR1 | 105 | Decreased MMP secretion in HSCs |

| Ddr2-IN-1 | DDR2 | 413 | Less potent than Ddr1 inhibitors |

Case Studies

Case Study 1: Kidney Injury Model

In a study involving angiotensin II-induced hypertensive nephropathy, administration of this compound resulted in significantly lower levels of collagen deposition and inflammatory cell infiltration compared to untreated controls. The results indicated that targeting DDR1 could ameliorate renal fibrosis by reducing ECM accumulation .

Case Study 2: Liver Metastasis

A murine model examining liver metastasis showed that silencing DDR1 or treating with this compound led to smaller metastatic foci with altered ECM composition. The study highlighted the role of DDR1 in promoting a pro-metastatic environment through its influence on HSCs and tumor interactions .

Research Findings

Recent research emphasizes the dual role of DDR1 in both promoting fibrosis and facilitating tumor progression. Inhibition of DDR1 through compounds like this compound has emerged as a promising therapeutic strategy for conditions characterized by excessive fibrosis or metastatic disease.

Summary of Key Research Insights

- Fibrosis Reduction : Inhibition of DDR1 leads to decreased collagen production and inflammatory responses in fibrotic diseases.

- Tumor Microenvironment Alteration : Targeting DDR1 modifies the tumor stroma, potentially enhancing therapeutic efficacy against metastatic cancers.

- Therapeutic Potential : The selective inhibition provided by compounds like this compound offers a strategic approach to managing diseases linked with aberrant DDR signaling.

Properties

IUPAC Name |

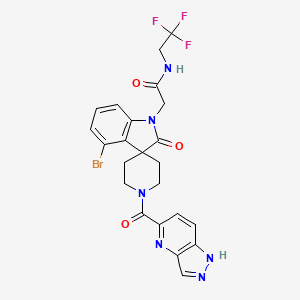

2-[4-bromo-2-oxo-1'-(1H-pyrazolo[4,3-b]pyridine-5-carbonyl)spiro[indole-3,4'-piperidine]-1-yl]-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20BrF3N6O3/c24-13-2-1-3-17-19(13)22(21(36)33(17)11-18(34)28-12-23(25,26)27)6-8-32(9-7-22)20(35)15-5-4-14-16(30-15)10-29-31-14/h1-5,10H,6-9,11-12H2,(H,28,34)(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEXYURPAPXPSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=C(C=CC=C3Br)N(C2=O)CC(=O)NCC(F)(F)F)C(=O)C4=NC5=C(C=C4)NN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20BrF3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.